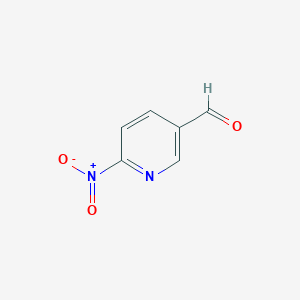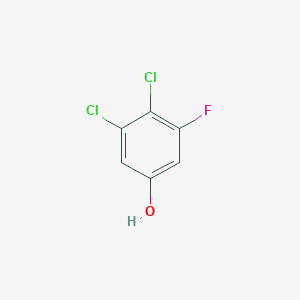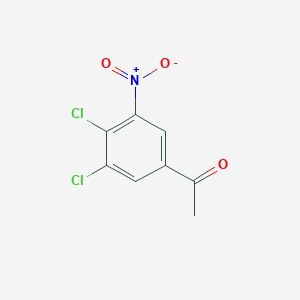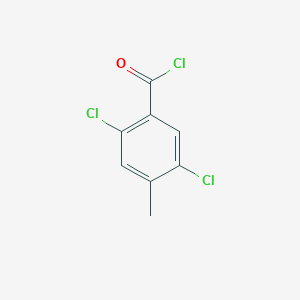
3,5-Dichloro-2-methylbenzyl alcohol
Overview
Description
3,5-Dichloro-2-methylbenzyl alcohol, also known by its IUPAC name (3,5-dichloro-2-methylphenyl)methanol, is an organic compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methylbenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 3,5-dichloro-2-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using palladium on carbon (Pd/C) as a catalyst. This method ensures high yield and purity of the final product .
Types of Reactions:
Substitution: The hydroxyl group of this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acetic acid
Reduction: H2, Pd/C, NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed:
- 3,5-Dichloro-2-methylbenzaldehyde
- 3,5-Dichloro-2-methyltoluene
- 3,5-Dichloro-2-methylbenzyl chloride
Scientific Research Applications
3,5-Dichloro-2-methylbenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylbenzyl alcohol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its chlorinated aromatic ring can engage in π-π interactions and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 3,5-Dichlorobenzyl alcohol
- 2,4-Dichloro-2-methylbenzyl alcohol
- 3,5-Dichloro-4-methylbenzyl alcohol
Comparison: 3,5-Dichloro-2-methylbenzyl alcohol is unique due to the specific positioning of its chlorine atoms and methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group at the 2-position and chlorine atoms at the 3 and 5 positions provides distinct steric and electronic effects, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
(3,5-dichloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCBVSNKMFOKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















